1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 1,2-benzenediamine with aldehydes under specific conditions . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other pyrido[1,2-a]benzimidazole derivatives. Similar compounds include:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzimidazole derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Properties
Molecular Formula |
C22H26N4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H26N4/c1-4-7-17-11-21(25-13-15(2)10-16(3)14-25)26-20-9-6-5-8-19(20)24-22(26)18(17)12-23/h5-6,8-9,11,15-16H,4,7,10,13-14H2,1-3H3 |
InChI Key |
KXPXSOMNNSWCML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CC(CC(C4)C)C)C#N |
Origin of Product |
United States |
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